molecular formula C7H15NO B075293 2,4-Dimethylpentan-3-one oxime CAS No. 1113-74-2

2,4-Dimethylpentan-3-one oxime

Cat. No. B075293
CAS RN: 1113-74-2
M. Wt: 129.2 g/mol
InChI Key: PULCKIYKBGOTTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oximes, including compounds structurally related to 2,4-Dimethylpentan-3-one oxime, often involves the reaction of aldehydes or ketones with hydroxylamine. The synthesis and structural studies of related oximes provide insights into the methods used to generate these compounds and their structural conformations. For example, studies on the synthesis of 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime have shed light on the formation of oxime and its tautomer imine N-oxide, revealing the structural dynamics of such compounds (Fernández et al., 1994).

Molecular Structure Analysis

The molecular structure of oximes is characterized by the presence of the C=N-OH group, which significantly influences their chemical behavior. Research has highlighted the importance of the supramolecular structures formed by oximes, such as the formation of dimers through hydrogen bonding patterns. This structural feature is crucial for understanding the chemical and physical properties of oximes (Low et al., 2010).

Chemical Reactions and Properties

Oximes undergo a variety of chemical reactions, reflecting their diverse chemical properties. These reactions include transformations into other functional groups, participation in cycloaddition reactions, and their role in the formation of heterocyclic compounds. The reactivity of oximes with dimethyl carbonate to form oxazolin-2-ones illustrates their utility in organic synthesis (Marques et al., 1993).

Physical Properties Analysis

The physical properties of oximes, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Studies on the crystal structure of oximes reveal how hydrogen bonding and molecular conformation affect these properties, providing insights into the physical characteristics of these compounds (Bruton et al., 2003).

Scientific Research Applications

  • Electrochemistry : A study by Sharon et al. (2017) introduced 2,4-dimethoxy-2,4-dimethylpentan-3-one (DMDMP) as a new aprotic solvent for Li-O2 cells, noting its stability against nucleophilic attack and hydrogen abstraction by reduced oxygen species. This makes DMDMP a promising solvent for electrochemical systems involving oxygen reduction (Sharon et al., 2017).

  • Crystallography and Oxime Structures : The crystal structure of 1,3-diphenyl-propan-2-one oxime and an update on hydrogen bonding patterns in oxime structures were analyzed by Low et al. (2010). They found that most oximes form dimeric structures, but also identified R3 3 (8) and R4 4 (12) structures (Low et al., 2010).

  • Organic Synthesis : Buchlovič et al. (2008) explored conditions leading to the formation of various five-membered heterocycles from 2,2-dimethylpenta-3,4-dienal oxime. Their findings are significant for producing cyclic nitrones with unique functionalities (Buchlovič et al., 2008).

  • Medicinal Chemistry : The antioxidant properties of oxime 3-(phenylhydrazono) butan-2-one were investigated by Puntel et al. (2008). They found that this oxime could potentially be a good antioxidant compound and safe for further studies (Puntel et al., 2008).

  • Intermolecular Interactions : A study on the role of NOH intermolecular interactions in oxime derivatives was conducted by Purushothaman and Thiruvenkatam (2017), which contributes to our understanding of oxime moieties in organic synthesis (Purushothaman & Thiruvenkatam, 2017).

Safety And Hazards

Handling of 2,4-Dimethylpentan-3-one oxime should be done in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Non-sparking tools should be used. Fire caused by electrostatic discharge steam should be prevented .

properties

IUPAC Name

N-(2,4-dimethylpentan-3-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5(2)7(8-9)6(3)4/h5-6,9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULCKIYKBGOTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=NO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00149589
Record name 2,4-Dimethylpentan-3-one oxime
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylpentan-3-one oxime

CAS RN

1113-74-2
Record name 2,4-Dimethyl-3-pentanone oxime
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Record name 2,4-Dimethylpentan-3-one oxime
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Record name 2,4-Dimethyl-3-pentanone oxime
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Record name 2,4-Dimethylpentan-3-one oxime
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Record name 2,4-dimethylpentan-3-one oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Tiecco, L Testaferri, F Marini, S Sternativo… - Tetrahedron …, 2001 - Elsevier
The selenyl triflate generated from the reaction of di-2-[(1S)-1-(methylthio)ethyl]phenyl diselenide with silver triflate reacts with various substituted O-allyl oximes to promote ring closure, …
Number of citations: 59 www.sciencedirect.com
JS Preston - Hydrometallurgy, 1983 - Elsevier
The effect of non-chelating oximes on the extraction of several transition and nontransition metals by solutions of organophosphoric acids (H 2 A 2 ) in xylene has been investigated. …
Number of citations: 80 www.sciencedirect.com
RK Norris, D Randles - Australian Journal of Chemistry, 1979 - CSIRO Publishing
The reactions of tetrabutylammonium aci-nitronates with p-dinitrobenzene in dimethyl sulfoxide, benzene or acetone proceed far more rapidly than the reactions of the corresponding …
Number of citations: 20 www.publish.csiro.au
I Van de Voorde - 2008 - biblio.ugent.be
Many industrial processes make use of metal ions. These metal ions, however, end up in several effluent streams. Due to very strict discharge values, new technologies are constantly …
Number of citations: 8 biblio.ugent.be

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